L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-
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Overview
Description
FTI 276 is a synthetic organic compound known as a farnesyltransferase inhibitor. It is a CAAX peptidomimetic of the carboxyl terminal of Ras proteins. Farnesyltransferase inhibitors are a class of experimental cancer drugs that target protein farnesyltransferase, preventing the proper functioning of the Ras protein, which is commonly abnormally active in cancer .
Preparation Methods
FTI 276 is synthesized as a highly potent and selective CAAX peptidomimetic of the carboxyl terminal of Ras proteins. The synthetic route involves the preparation of N-[2-phenyl-4-N-[2®-amino-3-mercaptopropylamino benzoyl]-methionine, TFA . The compound is supplied as a trifluoroacetate salt and is highly potent in inhibiting farnesyl transferase in vitro . Industrial production methods involve embedding powdered FTI 276 within a stable time-release matrix designed to deliver the compound at a constant rate over a specified period .
Chemical Reactions Analysis
FTI 276 undergoes various chemical reactions, primarily focusing on its role as a farnesyltransferase inhibitor. It inhibits the farnesylation of the Ras protein, a post-translational modification required for the cancer-causing activity of Ras . The compound is highly selective in blocking the growth of human lung carcinoma expressing oncogenic K-Ras in nude mice . Common reagents and conditions used in these reactions include dithiothreitol and farnesyl pyrophosphate . The major products formed from these reactions are non-farnesylated Ras proteins, which are unable to anchor to the plasma membrane and relay growth regulatory signals .
Scientific Research Applications
FTI 276 has significant scientific research applications, particularly in the field of cancer research. It has been shown to reduce tumor multiplicity, incidence, and volume in lung adenomas induced by tobacco-related carcinogens . The compound is also used in preclinical studies to test its spectrum of efficacy and understand the biological mechanism of its antitumor activity . Additionally, FTI 276 is used to study the inhibition of oncogenic signaling and tumor growth in various cancer models .
Mechanism of Action
The mechanism of action of FTI 276 involves the inhibition of farnesyltransferase, an enzyme that adds a fatty acid molecule to proteins such as the oncogene Ras . By inhibiting this enzyme, FTI 276 prevents the proper functioning of Ras proteins, which are involved in cell communication pathways and relay growth regulatory signals from receptor tyrosine kinases to various intracellular pathways . The inhibition of Ras farnesylation results in the inability of Ras proteins to anchor to the plasma membrane, thereby blocking their oncogenic activity .
Comparison with Similar Compounds
FTI 276 is compared with other farnesyltransferase inhibitors such as FTI-277 and GGTI-297 . While FTI 276 is highly potent and selective in inhibiting farnesyltransferase, FTI-277 is an ester prodrug designed to overcome potential thiol-based toxicity . GGTI-297, on the other hand, is a geranylgeranyltransferase I inhibitor that targets a different prenylation pathway . The uniqueness of FTI 276 lies in its high potency and selectivity in inhibiting farnesyltransferase, making it a valuable compound in cancer research .
Properties
IUPAC Name |
2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVHISGQCODLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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